molecular formula C12H14BrN3O B3011983 (3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one CAS No. 94850-63-2

(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one

Cat. No.: B3011983
CAS No.: 94850-63-2
M. Wt: 296.168
InChI Key: WJHHTFWGVUINRJ-WJDWOHSUSA-N
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Description

(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one is a synthetic organic compound characterized by the presence of a piperidin-2-one core structure substituted with a hydrazinylidene group and a bromo-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one typically involves the condensation of 2-(2-bromo-4-methylphenyl)hydrazine with piperidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would include the preparation of intermediates, purification steps, and final condensation reactions under optimized conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or amine derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydrazinylidene group may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: This compound shares a similar aromatic structure but differs in functional groups and reactivity.

    4-Bromo-2-methylphenol: Another compound with a bromo-methylphenyl moiety, but with different functional groups and applications.

Uniqueness

(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydrazinylidene and piperidin-2-one core structure make it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

(3Z)-3-[(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O/c1-8-4-5-10(9(13)7-8)15-16-11-3-2-6-14-12(11)17/h4-5,7,15H,2-3,6H2,1H3,(H,14,17)/b16-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHHTFWGVUINRJ-WJDWOHSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NN=C2CCCNC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/N=C\2/CCCNC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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